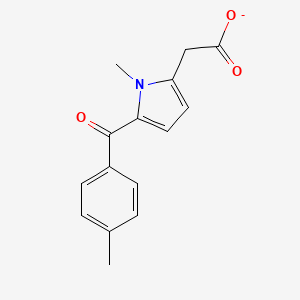

Tolmetin(1-)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization

Process Optimization Studies for Enhanced Yield and Purity

Parametric Optimization of Reaction Conditions

The synthesis of Tolmetin (B1215870) typically involves multistep procedures, often starting from N-methylpyrrole or related pyrrole (B145914) derivatives. Optimization efforts have concentrated on key reaction steps, including acylation, condensation, and hydrolysis, to maximize efficiency and product quality.

One common synthetic strategy involves the acylation of pyrrole intermediates. For example, the reaction between N-methylpyrrole, ethyl oxalyl chloride, and triethylamine (B128534) has been optimized by controlling specific molar ratios and reaction temperatures. Studies indicate that optimal results are achieved when the molar ratio of N-methylpyrrole to ethyl oxalyl chloride to triethylamine is maintained at 1:1.2–1.25:1.3–1.35, with the reaction conducted at temperatures ranging from 20–40 °C google.comgpatindia.com. This parametric control helps in achieving high yields and minimizing the formation of unwanted byproducts.

Following the formation of ester precursors, such as methyl 5-(4-methylbenzoyl)-l-methylpyrrole-2-acetate, a crucial hydrolysis step is performed to yield Tolmetin. Optimization in this stage involves careful control of the base concentration, reaction temperature, and duration. For instance, a molar ratio of the ester to sodium hydroxide (B78521) between 1:1.25–1.60 has been found effective, with reaction temperatures maintained between 60–90 °C for approximately 4 ± 0.5 hours to ensure complete hydrolysis. Subsequent acidification to a pH of 1.5–2.0 is then employed to isolate the Tolmetin product google.com. Alternative hydrolysis protocols involve adjusting the reaction mixture’s pH to 1.5–4.0 at 20–25 °C and maintaining it for 60 minutes, or reacting for 6-10 hours at 20–25 °C with a specific sodium hydroxide solution concentration google.com. These optimized conditions contribute to reproducible yields and high purity of the final active pharmaceutical ingredient.

Table 1: Optimized Parameters for Tolmetin Hydrolysis and Acidification

| Reaction Step | Parameter | Optimized Range/Value | Notes |

| Hydrolysis | Ester (VI) : NaOH ratio | 1 : 1.25–1.60 | For converting methyl ester to sodium salt. |

| Hydrolysis | Temperature | 60–90 °C | For complete hydrolysis. |

| Hydrolysis | Reaction Time | 4 ± 0.5 hours | For complete hydrolysis. |

| Acidification | pH adjustment | 1.5–2.0 | To isolate the Tolmetin carboxylic acid. |

| Hydrolysis (Alt.) | pH adjustment | 1.5 to 4.0 | Maintained for 60 minutes at 20-25°C. |

| Hydrolysis (Alt.) | Reaction Time | 6-10 hours | For complete hydrolysis using specific amounts of NaOH and water. |

Scale-Up Considerations in Research and Development

Scaling up the synthesis of Tolmetin from laboratory bench to industrial production necessitates a thorough understanding of process parameters and potential challenges. A primary objective in pharmaceutical manufacturing scale-up is to ensure consistent product quality and reproducible process performance across varying batch sizes researchgate.netascendiacdmo.com.

Developing industrially feasible processes for Tolmetin involves selecting reagents and reaction conditions that are manageable and safer at larger scales. For instance, efforts have been made to develop novel processes that eliminate the use of "poisonous, fire hazardous, hygroscopic reagents and low flash point" materials, thereby enhancing economic viability and industrial feasibility google.com. This focus on process safety and efficiency is critical for successful scale-up.

While specific scale-up data for Tolmetin synthesis are not exhaustively detailed in all research, general principles of pharmaceutical scale-up are applicable. These include adapting laboratory procedures to larger reactors, managing heat transfer effectively, ensuring adequate mixing, and implementing robust material handling protocols. The development of predictive modeling for process parameters, as seen in roller compaction for pharmaceutical granulation, is a recognized strategy for facilitating scale-up and technology transfer between different equipment types researchgate.net. Reports of synthesizing intermediates or conducting reactions on scales up to 200 mmol indicate progress towards larger-scale operations, with high yields (85-96%) achieved in some optimized reactions, underscoring the importance of parameter control for successful scale-up researchgate.net.

Table 2: Scale Considerations in Pharmaceutical Manufacturing and Tolmetin Synthesis

| Parameter/Method | Scale Mentioned | Relevance to Tolmetin Scale-Up |

| Aroylation of Pyrroles | 5-200 mmol scale | Demonstrates optimization for larger batch sizes, indicating progress towards industrial feasibility. |

| General Pharmaceutical | Lab scale | Initial synthesis development and parameter screening. |

| General Pharmaceutical | Pilot scale | Intermediate scale for validating process parameters, generating material for early clinical trials, and identifying scale-up issues. |

| General Pharmaceutical | Commercial scale | Full-scale production to meet market demand, requiring robust and validated processes. |

| Roller Compaction | Pilot scale | Example of using predictive modeling for scale-up, applicable to granulation steps in pharmaceutical manufacturing. |

| Tolmetin Hydrolysis | 25 g scale | A specific example of a reaction performed at a moderate scale, illustrating practical execution. |

Molecular Structure and Structure Activity Relationship Sar Investigations

Conformational Analysis and Electronic Structure of Tolmetin (B1215870)

Tolmetin is chemically described as (1-methylpyrrol-2-yl)acetic acid substituted at the 5-position of the pyrrole (B145914) ring with a 4-methylbenzoyl (p-toluoyl) group. nih.gov The anionic form, Tolmetin(1-), is the conjugate base, which exists at physiological pH.

X-ray structural analysis of tolmetin sodium reveals critical details about its solid-state conformation. nih.gov The molecule is not planar. The toluene (B28343) and pyrrole rings are oriented at a significant angle to each other. nih.gov Specific torsion angles define this relationship; for instance, the C5—C6—C8—C9 torsion angle, which describes the orientation of the p-toluoyl group relative to the pyrrole ring, has been measured at 26.9° in one anionic conformation and -29.0° in another within the crystal lattice. nih.gov Furthermore, the relative orientation of the toluene ring with respect to the pyrrole ring is described by the C6—C8—C9—C10 torsion angle, measured at 41.3° and -38.2° in the two different conformations, confirming a non-perpendicular and non-planar arrangement. nih.gov

From an electronic standpoint, the negative charge on the carboxylate group of Tolmetin(1-) is delocalized between the two oxygen atoms. This is evidenced by the measured carbon-oxygen bond lengths [C1—O1 and C1—O2], which are very similar to each other and intermediate between a standard C=O double bond and a C-O single bond. nih.gov This charge delocalization is a key feature for its ionic interactions with biological targets. The pKa of tolmetin is 3.5, indicating that the carboxylate anion is the predominant form in the body. fda.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters—to predict the activity of new, unsynthesized molecules.

In the context of Tolmetin and other NSAIDs, QSAR studies have been employed to predict various biological properties, including toxicity. For example, Tolmetin was included in a set of 35 painkiller drugs in a QSAR study aimed at predicting acute oral toxicity (LD50 in rats). researchgate.net This type of model uses 2D molecular descriptors to build a predictive relationship between the chemical structures and their toxicological endpoints, demonstrating the utility of QSAR in assessing the safety profiles of drugs. researchgate.net The fundamental principle is that structurally similar compounds are expected to exhibit similar biological responses, an assumption that underpins much of lead optimization in drug discovery. taylorandfrancis.com

Design Principles for Pyrrole Ring Modifications

The pyrrole ring is a crucial scaffold in a number of NSAIDs, including Tolmetin and Ketorolac (B1673617). nih.govresearchgate.net Consequently, modifying this ring and its substituents is a common strategy in medicinal chemistry to develop new therapeutic agents. Key design principles include:

Molecular Hybridization : This approach involves combining the essential pharmacophoric features of Tolmetin with moieties from other biologically active molecules. For instance, researchers have created hybrids of Tolmetin with parts of anticancer drugs like Sunitinib or Procaspase-Activating Compound-1 (PAC-1) to develop novel agents with potential anticancer activity. semanticscholar.orgnih.gov

Introduction of Diverse Functional Groups : A primary design strategy is to introduce substituents that create varied lipophilic and electronic environments. The goal is to enhance binding interactions with the target protein. This can be achieved by adding further hydrogen bond acceptors (HBA) and donors (HBD) to the molecule. semanticscholar.orgnih.gov

Synergistic Combination : Another principle aims at combining the pyrrole core with other pharmacologically potent structures, such as chalcones, to generate new heterocyclic entities that may act as pleiotropic agents, targeting multiple factors in a disease process like inflammation. mdpi.com

These design strategies are often guided by preliminary QSAR results and computational analyses to systematically modify the pyrrole structure for optimized biological activity. mdpi.com

Influence of Substituent Variations on Molecular Interactions and Biological Activity

The biological activity of Tolmetin derivatives is highly sensitive to changes in the substituents on the pyrrole ring and the acetic acid side chain. Structure-activity relationship (SAR) studies have elucidated the effects of these variations.

Substituents on the Benzoyl Ring : Early SAR studies showed that replacing the p-toluoyl group at the 5-position of the pyrrole with a p-chlorobenzoyl moiety results in little change to the anti-inflammatory activity. However, the 4-methyl-5-p-chlorobenzoyl analog was found to be four times more potent than Tolmetin itself. gpatindia.com This highlights the subtle electronic and steric effects that govern potency.

Modifications to the Acetic Acid Side Chain : The carboxylic acid group is generally considered essential for the anti-inflammatory activity of most NSAIDs, as it often forms critical ionic and hydrogen-bonding interactions with the active site of cyclooxygenase (COX) enzymes. Altering the acetic acid side chain to a propionic acid analogue was found to reduce potency. gpatindia.com However, more significant modifications have been explored for other applications. For example, converting the carboxylic acid to a hydrazide and then to various N-acyl hydrazone derivatives was shown to impart significant anticancer activity, which was attributed to the induction of apoptosis. nih.gov

Interactions with Target Enzymes : The binding of Tolmetin analogues to target proteins reveals how substituent changes influence molecular interactions. In a study of Zomepirac (a close analogue of Tolmetin) bound to the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), the dimethylpyrrole ring and the p-chlorobenzoyl ring were observed to fit into the active site by displacing key amino acid residues, including Phenylalanine-306 and Phenylalanine-311. plos.org This demonstrates how the bulky aromatic substituents are accommodated within hydrophobic pockets of the enzyme.

| Modification | Position | Effect on Activity | Reference |

| Replacement of p-toluoyl with p-chlorobenzoyl | Pyrrole C5 | Little change in anti-inflammatory activity | gpatindia.com |

| 4-methyl-5-p-chlorobenzoyl analog | Pyrrole C4 & C5 | 4x more potent than Tolmetin | gpatindia.com |

| Propionic acid instead of acetic acid | Side Chain | Less potent | gpatindia.com |

| Conversion to hydrazide/N-acyl hydrazone | Side Chain | Gained anticancer activity | nih.gov |

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are indispensable tools for understanding the SAR of Tolmetin at a molecular level. taylorandfrancis.comnih.gov These methods predict the preferred conformation of a ligand within a protein's binding site and analyze the intermolecular interactions that stabilize the complex. nih.gov

Predicting Binding Modes : Molecular docking studies have been performed on novel Tolmetin derivatives to elucidate their mechanism of action. For instance, a highly potent anticancer derivative, compound 5b , was docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The simulation provided insights into its binding mode and ability to satisfy the pharmacophoric requirements for VEGFR-2 inhibition, guiding its development. semanticscholar.orgnih.gov

Identifying New Potential Targets : Computational methods are also used to screen for new applications for existing drugs. In one study, Tolmetin was identified from a library of FDA-approved compounds and docked against the Zika virus NS2B-NS3 protease. The simulation predicted a favorable binding energy of -5.0 kcal/mol, suggesting a potential antiviral application and detailing the specific interactions with the viral enzyme. nih.gov

Validation with Crystallography : The most robust SAR models are often built on a combination of computational data and experimental structural data. X-ray crystallography of ligands bound to their target proteins provides an atomic-level picture of the binding interactions. For example, the crystal structure of Zomepirac, a Tolmetin analogue, in complex with the enzyme AKR1C3 provided precise details of how the pyrrole and benzoyl rings orient themselves in the active site. plos.org This experimental data is invaluable for validating and refining the accuracy of molecular docking simulations. plos.org

Refining Ligand-Protein Models : Computational techniques such as restricted Hartree-Fock (RHF) calculations and conjugate gradient energy minimization are used to refine the geometry and electronic properties of ligand-protein complexes, providing a more accurate model of the interaction. acs.org

Mechanistic Studies of Biological Action

Investigations into Cyclooxygenase Enzyme Inhibition Profiles

Tolmetin(1-), a non-steroidal anti-inflammatory drug (NSAID), exerts its primary biological effects through the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in various physiological and pathological processes. ontosight.ainih.gov The COX enzyme exists in at least two isoforms, COX-1 and COX-2. nih.gov COX-1 is typically expressed constitutively in many tissues and is involved in homeostatic functions, while COX-2 is an inducible isoform often upregulated at sites of inflammation. nih.govnih.gov The differential inhibition of these isoforms is a critical aspect of the pharmacological profile of NSAIDs.

In vitro studies have been conducted to determine the inhibitory potency of tolmetin (B1215870) against the two main cyclooxygenase isoforms, COX-1 and COX-2. These assays measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC₅₀). Data from studies using human enzymes indicate that tolmetin is a potent inhibitor of both COX-1 and COX-2. medchemexpress.commedchemexpress.com Specifically, tolmetin exhibits a slightly higher preference for inhibiting COX-1 over COX-2, as demonstrated by its lower IC₅₀ value for the COX-1 isoform. medchemexpress.commedchemexpress.com

One study reported an IC₅₀ of 0.35 µM for human COX-1 and 0.82 µM for human COX-2. medchemexpress.commedchemexpress.com This non-selective inhibition profile is characteristic of many traditional NSAIDs. nih.gov The ratio of IC₅₀ values (COX-2/COX-1) is often used to express the selectivity of a compound; for tolmetin, this ratio is approximately 2.34, indicating a slight selectivity for COX-1.

Table 1: In Vitro Inhibitory Activity of Tolmetin against Human COX Isoforms

| Enzyme Isoform | IC₅₀ (µM) |

|---|---|

| Human COX-1 | 0.35 medchemexpress.commedchemexpress.com |

This table is interactive. Users can sort columns by clicking on the headers.

The catalytic activity of cyclooxygenase enzymes occurs within a long, hydrophobic channel that forms the active site. nih.gov This active site is where the substrate, arachidonic acid, binds. nih.gov NSAIDs like tolmetin are understood to function by binding within this cyclooxygenase active site, thereby acting as competitive inhibitors that block the entry of arachidonic acid. researchgate.net This primary binding location is known as the orthosteric site.

The COX enzymes function as homodimers, but evidence suggests they behave as conformational heterodimers, consisting of a catalytic subunit (Ecat) and a regulatory or allosteric subunit (Eallo). nih.gov While some fatty acids and certain NSAIDs (like naproxen (B1676952) and flurbiprofen) have been shown to bind to an allosteric site on COX-2, influencing the activity of the catalytic subunit, specific studies detailing an allosteric binding mechanism for tolmetin are not prominent. nih.gov The primary mechanism of action for tolmetin is attributed to its binding at the orthosteric cyclooxygenase active site, a characteristic it shares with many other traditional NSAIDs. researchgate.netmdpi.com The subtle structural differences between the active sites of COX-1 and COX-2, such as a larger active site and an additional side pocket in COX-2, are what allow for the development of isoform-selective inhibitors. researchgate.netmdpi.com

COX-1 and COX-2 Isoform Selectivity Studies (in vitro, cell-based)

Exploration of Alternative Molecular Targets and Receptor Interactions

Tolmetin has been identified as an inhibitor of Tryptophan 2,3-dioxygenase (TDO). wikipedia.orgdrugbank.com TDO is a heme-containing enzyme, primarily found in the liver, that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. wikipedia.org In an experimental model involving rats, treatment with tolmetin was found to significantly inhibit the activity of liver TDO. nih.gov This inhibition can alter the metabolic flux of tryptophan, potentially impacting the levels of downstream metabolites. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator in angiogenesis, the formation of new blood vessels, a process crucial in both normal physiology and pathological conditions. researchgate.netmdpi.com While tolmetin itself is not typically characterized as a direct VEGFR-2 modulator, its chemical scaffold has been used as a starting point for the design and synthesis of novel derivatives with potent VEGFR-2 inhibitory activity. mdpi.comnih.gov

In one study, novel tolmetin derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov A particularly potent derivative displayed high inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.20 µM. nih.gov This derivative was shown to significantly reduce the migration of human umbilical vein endothelial cells (HUVECs). nih.gov These findings suggest that while tolmetin is a COX inhibitor, its core structure holds potential for developing agents that target other significant pathways, such as VEGFR-2-mediated signaling. researchgate.netnih.gov

Tolmetin interacts with other enzyme systems as part of its metabolic processing. It is metabolized in the liver primarily by the cytochrome P450 (CYP450) enzyme system. ontosight.ai This interaction is a key part of the drug's pathway in the body, leading to the formation of metabolites that are then excreted. ontosight.ai Additionally, through its primary mechanism on the COX pathway, tolmetin can have pharmacodynamic interactions with systems that rely on prostaglandins, such as those regulating renal blood flow and platelet function. medscape.comaafp.org

Table 2: Summary of Investigated Alternative Molecular Targets for Tolmetin and its Derivatives

| Molecular Target | Effect | Compound Studied |

|---|---|---|

| Tryptophan 2,3-Dioxygenase (TDO) | Inhibition nih.gov | Tolmetin |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition nih.gov | Tolmetin Derivatives |

This table is interactive. Users can sort columns by clicking on the headers.

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tolmetin(1-) |

| Arachidonic Acid |

| Prostaglandin (B15479496) |

| Tryptophan |

| Kynurenine |

| Naproxen |

Modulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Cellular and Subcellular Mechanisms of Action

While research on the direct apoptotic effects of Tolmetin is limited, studies on its derivatives have provided significant insights into potential pro-apoptotic pathways. Although Tolmetin itself showed minimal activity, its hydrazone and thiosemicarbazide (B42300) derivatives have demonstrated anticancer effects by activating caspase-8 and caspase-9, which are key initiators and executioners in the apoptotic cascade. nih.gov

A novel synthesized derivative of Tolmetin, designated as compound 5b, has been shown to be a potent inducer of apoptosis. semanticscholar.orgnih.gov In studies using the HCT-15 human colon cancer cell line, compound 5b induced apoptosis at a rate 52.72 times that of the control. semanticscholar.orgnih.gov This effect was substantiated by a marked increase in the levels of critical apoptotic proteins. semanticscholar.orgnih.gov Specifically, the treatment led to a 7.808-fold increase in caspase-3 levels, a 1.867-fold increase in caspase-8, and a 7.622-fold increase in caspase-9. semanticscholar.orgnih.gov These findings suggest that the apoptotic mechanism of this Tolmetin derivative involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of the executioner caspase-3. semanticscholar.orgnih.gov The ability of certain nonsteroidal anti-inflammatory drugs (NSAIDs) to induce apoptosis is recognized as a key component of their antitumor effects. plos.orgnih.gov

The investigation into how Tolmetin and its derivatives affect cell cycle progression is crucial for understanding their antiproliferative potential. Anticancer agents often exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints and preventing cell division. nih.govfrontiersin.org

A specific Tolmetin derivative, compound 5b, was analyzed for its effect on the cell cycle progression in the HCT-15 colon cancer cell line. taylorandfrancis.com Following treatment with the compound, flow cytometry analysis revealed a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. taylorandfrancis.com This indicates that the derivative arrests cell cycle proliferation primarily at the G0/G1 checkpoint. semanticscholar.orgnih.govtaylorandfrancis.com In one study, treatment with compound 5b resulted in a 1.32-fold increase in the G0-G1 phase cell population compared to the control. taylorandfrancis.com Some research also suggests that a mechanism for the radiosensitizing effects of some NSAIDs involves stopping the cell cycle in the G1-S region, a particularly sensitive phase. ijpras.com

The table below summarizes the effects of Tolmetin derivative 5b on the cell cycle phases of HCT-15 cells.

| Compound | %G0-G1 | %S | %G2/M | %Pre-G1 |

|---|---|---|---|---|

| 5b | 54.92 | 42.69 | 2.39 | 37.29 |

| Control | 41.69 | 51.36 | 6.95 | 1.46 |

Data sourced from studies on HCT-15 cells, indicating that compound 5b arrested the cell cycle in the G0-G1 phase. taylorandfrancis.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. semanticscholar.orgresearchgate.net Several studies have explored the anti-angiogenic potential of Tolmetin derivatives in vitro. One of the initial stages of angiogenesis involves the migration of endothelial cells. nih.gov

In a wound-healing assay designed to assess in vitro anti-angiogenic properties, a Tolmetin derivative (compound 5b) was shown to significantly reduce the migratory potential of Human Umbilical Vein Endothelial Cells (HUVECs). nih.govsemanticscholar.org After 72 hours of treatment, wound closure was substantially lower in the group treated with compound 5b (51.85%) compared to the control group (97.03%). nih.gov This inhibition of endothelial cell migration is a key indicator of anti-angiogenic activity. nih.govsemanticscholar.orggoogle.com Furthermore, research has shown that inhibitors of the arachidonic acid metabolism, a pathway targeted by NSAIDs like Tolmetin, can strongly decrease endothelial cell migration and inhibit the formation of capillary-like tubes in vitro. uksh.de Reduced angiogenesis is also considered a mechanism through which NSAIDs can increase the sensitivity of tumor cells to radiation therapy. ijpras.com

Cell Cycle Progression Analysis in Experimental Systems

Biophysical Characterization of Lipid-Membrane Interactions

The interaction between Tolmetin and lipid membranes is a key area of biophysical research, as these interactions can underlie both therapeutic and toxic effects. acs.org Studies have utilized membrane mimetic models like liposomes, monolayers, and supported lipid bilayers to dissect these mechanisms. acs.orgebi.ac.uk

The permeation and binding of Tolmetin to lipid membranes are significantly influenced by its ionization state, which is in turn dependent on the surrounding pH. ebi.ac.uk Tolmetin has a pKa of 3.5. This means its charge state changes in different biological environments, such as the plasma (pH 7.4) versus inflamed tissues (pH ~5.0). ebi.ac.uk

At a physiological pH of 7.4, approximately 99.9% of Tolmetin molecules are in their ionized, anionic form. At the more acidic pH of 5.0, found in inflamed tissues, the anionic form still predominates (92.0%), but a notable fraction (8.0%) exists in a neutral state. This difference in ionization impacts how the drug partitions into lipid membranes.

Studies using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes revealed that the interaction is dependent on both pH and the physical state of the membrane (gel or liquid-crystalline phase). In the liquid-crystalline phase (above the main transition temperature), Tolmetin's membrane partitioning was similar at both pH 7.4 and 5.0, suggesting the negatively charged form interacts with the polar head groups of the phospholipids. However, in the more ordered gel phase, membrane partitioning was more pronounced at pH 5.0 than at pH 7.4. This is consistent with the presence of the neutral form of the drug at the lower pH, which can penetrate more deeply into the hydrophobic core of the membrane. The ionized form is thought to be located more towards the membrane surface.

The following table presents the liposome-aqueous partition coefficients (Kp) of Tolmetin under different conditions.

| Lipid Phase | Temperature (°C) | pH | Partition Coefficient (Kp) |

|---|---|---|---|

| Gel | 30.0 | 7.4 | 155 ± 14 |

| Gel | 30.0 | 5.0 | 231 ± 22 |

| Liquid-Crystalline | 45.0 | 7.4 | 206 ± 18 |

| Liquid-Crystalline | 45.0 | 5.0 | 210 ± 19 |

Data from a study on Tolmetin partitioning into DPPC liposomes, showing higher partitioning in the gel phase at lower pH.

Tolmetin's interaction with lipid membranes also modulates their physical properties, such as microviscosity (an indicator of fluidity) and phase transition behavior. These changes can be assessed using biophysical techniques like fluorescence steady-state anisotropy. acs.orgresearchgate.net This method measures the rotational movement of a fluorescent probe embedded in the membrane, which is sensitive to the stiffness of its environment. researchgate.net

Studies using the probe TMA-DPH in DPPC liposomes have shown that Tolmetin affects the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a rigid gel state to a more fluid liquid-crystalline state. The presence of Tolmetin was found to decrease the Tm and broaden the transition, indicating an increase in membrane fluidity. Another study using a set of different fluorescent probes also concluded that Tolmetin increases membrane fluidity in a concentration-dependent manner. The effectiveness of Tolmetin in fluidizing the membrane was found to be less than that of other NSAIDs like nimesulide (B1678887) and indomethacin (B1671933). Fluorescence quenching studies suggest that Tolmetin is preferentially located at the surface of the membrane bilayer. frontiersin.org

Methodologies for Membrane Interaction Studies

The interaction of Tolmetin(1-) with biological membranes has been investigated using a variety of biophysical techniques. These methods provide insights into how the drug affects the physical properties and structure of lipid bilayers, which are model systems for cell membranes. Studies have particularly focused on the interaction with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, a representative phospholipid of natural membranes, under different pH conditions to mimic physiological environments like plasma (pH 7.4) and inflamed tissues (pH 5.0). acs.org

Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique used to probe the microviscosity and fluidity of lipid membranes. researchgate.net By measuring the rotational motion of a fluorescent probe embedded within the membrane, changes in the local environment induced by a drug can be quantified. researchgate.net

In studies of Tolmetin(1-), the fluorescent probe TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) has been utilized. The anisotropy of TMA-DPH fluorescence provides information on the main phase transition temperature (Tm) of DPPC liposomes, which is the temperature at which the membrane transitions from a rigid gel phase to a more fluid liquid-crystalline phase.

A study was conducted using a fixed concentration of Tolmetin(1-) (40 µM) in a suspension of DPPC (500 µM) at both pH 7.4 and 5.0. The fluorescence anisotropy was measured over a temperature range of 28.0 to 52.0 °C. The results indicated that the interaction of Tolmetin(1-) with the DPPC membrane is dependent on the pH and the physical state of the lipid bilayer. Specifically, all the tested non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin, were found to increase membrane fluidity, as evidenced by a decrease in fluorescence anisotropy, in a manner that was dependent on their concentration. Among the tested drugs, the order of effectiveness in increasing membrane fluidity was nimesulide > indomethacin ≈ acemetacin (B1664320) > tolmetin.

The table below summarizes the apparent bimolecular quenching constants (Kappq) for Tolmetin with various n-(9-anthroyloxy) stearic acid (n-AS) probes in multilamellar vesicles (MLVs). These values indicate the extent of interaction, with lower values suggesting a more superficial location of the drug at the polar headgroup region of the lipid nanocarriers. frontiersin.org

| Fluorescent Probe | Kappq (x 107 M-1s-1) |

|---|---|

| 2-AS | 1.1 ± 0.1 |

| 6-AS | 1.5 ± 0.2 |

| 9-AS | 1.2 ± 0.1 |

| 12-AS | 1.8 ± 0.1 |

Surface Pressure-Area Isotherms

Surface pressure-area (π-A) isotherms, measured using a Langmuir balance, are employed to study the adsorption and penetration of molecules like Tolmetin(1-) into lipid monolayers at the air-water interface. mdpi.comsemanticscholar.org This technique provides information on how the drug affects the packing and compressibility of the lipid molecules. researchgate.net

In experiments with DPPC monolayers, the presence of Tolmetin(1-) in the subphase was found to have a pH-dependent effect. At pH 7.4, the π-A isotherm for DPPC was largely unaffected by Tolmetin(1-), suggesting minimal interaction or penetration into the monolayer. researchgate.net However, at pH 5.0, a significant increase in the molecular area was observed, indicating that Tolmetin(1-) penetrates the lipid monolayer. This penetration suggests that at the lower pH, where the drug is in its neutral form, it establishes hydrophobic interactions with the acyl chains of the phospholipids. The compression rate for these measurements is typically controlled to avoid non-equilibrium effects. mdpi.com

The table below presents the changes in the surface pressure-area isotherms of DPPC monolayers in the presence of Tolmetin at different pH values.

| Condition | Effect on DPPC Monolayer |

|---|---|

| Tolmetin at pH 7.4 | Minimal change in molecular area, suggesting surface-level interaction primarily with the polar head groups. |

| Tolmetin at pH 5.0 | Significant increase in molecular area, indicating penetration into the lipid monolayer and hydrophobic interactions with acyl chains. |

Infrared Reflection-Absorption Spectroscopy (IRRAS)

IRRAS is a surface-sensitive vibrational spectroscopy technique that provides detailed structural information about molecular orientation and conformation within thin films, such as lipid monolayers at an air-water interface. ebi.ac.uk In the context of Tolmetin(1-) and membrane interactions, IRRAS is used to probe changes in the lipid structure upon drug binding.

The following table summarizes the wavenumber shifts for key vibrational modes in DPPC monolayers upon interaction with Tolmetin at a surface pressure of 30 mN/m, indicative of a condensed membrane state.

| Vibrational Mode | Wavenumber (cm-1) at pH 5.0 | Wavenumber (cm-1) at pH 7.4 |

|---|---|---|

| νas(CH2) | 2918.9 | 2918.5 |

| νs(CH2) | 2850.5 | 2850.1 |

| ν(C=O) | 1733.0 | 1738.0 |

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that allows for the visualization of the surface topography of materials at the nanoscale. researchgate.net In membrane biophysics, AFM is used to study the dynamic changes in the structure of supported lipid bilayers (SLBs) upon interaction with drugs. researchgate.net

The effect of Tolmetin(1-) on the topography of DPPC SLBs has been investigated. These studies have shown that the interaction is time-dependent and pH-dependent. At pH 5.0, AFM images revealed that Tolmetin(1-) causes a time-dependent erosion of the gel-phase DPPC domains. researchgate.net This manifests as the appearance and growth of holes in the bilayer over time, indicating a disruptive interaction of the drug with the membrane. researchgate.net This erosion leads to a decrease in the surface area covered by the bilayer. researchgate.net

The table below summarizes the morphological changes observed in DPPC supported lipid bilayers in the presence of Tolmetin at pH 5.0 over time.

| Incubation Time with Tolmetin | Observed Morphological Changes in DPPC Bilayer |

|---|---|

| Initial (0 minutes) | Intact and uniform supported lipid bilayer. |

| Intermediate (e.g., 30 minutes) | Appearance of small holes and defects in the bilayer. |

| Extended (e.g., 60 minutes) | Increase in the number and size of holes, leading to significant erosion of the bilayer. |

Pharmacokinetic and Metabolic Research in Pre Clinical Models

Absorption Mechanisms and Transport Studies in Experimental Systems

Tolmetin(1-) demonstrates rapid and nearly complete absorption in preclinical animal models, specifically rats and mice nih.gov. Investigations into the absorption sites within the gastrointestinal tract of these animals revealed that the majority of Tolmetin(1-) is absorbed from the upper region of the duodenum, with a smaller fraction also being absorbed from the stomach nih.gov. While specific transporter mechanisms involved in Tolmetin(1-) absorption were not detailed in the reviewed literature, the observed rapid and extensive absorption suggests efficient uptake processes are in play nih.gov.

Distribution Dynamics within Biological Tissues and Fluids in Animal Models

In pre-clinical studies utilizing animal models, Tolmetin(1-) radioactivity was found to distribute to various tissues and biological fluids nih.gov. Tissue levels of radioactivity comparable to those in the blood were primarily observed in the liver and kidney nih.gov. In other tissues, radioactivity levels were lower than in the blood, a phenomenon potentially attributable to the significant binding of Tolmetin(1-) to plasma proteins nih.gov. The elimination of radioactivity from most tissues mirrored the rate of its disappearance from the blood nih.gov. Notably, no significant levels of radioactivity were detected in rat and mouse tissues 24 hours after administration nih.gov. Pharmacokinetic modeling studies in rats have also considered the tissue distribution of Tolmetin(1-) nih.gov.

Metabolic Pathways and Identification of Novel Metabolites

Tolmetin(1-) is primarily eliminated from the body through urinary excretion, with the majority recovered as inactive oxidative metabolites or various conjugates nih.govdrugbank.com.

Cytochrome P450 Enzyme System Involvement in Metabolism

The specific Cytochrome P450 (CYP) enzymes responsible for the metabolism of Tolmetin(1-) were not explicitly detailed in the provided research snippets. However, CYP enzymes are broadly recognized as critical for Phase I metabolism of xenobiotics, including non-steroidal anti-inflammatory drugs (NSAIDs), and are instrumental in predicting drug clearance and potential drug-drug interactions tandfonline.comtandfonline.com.

Formation and Characterization of Acyl Glucuronides

Tolmetin(1-) undergoes metabolism to form acyl glucuronides, which are recognized as chemically reactive metabolites oup.comliverpool.ac.uk. These acyl glucuronides are known to be susceptible to acyl migration and hydrolysis nih.gov. The acyl glucuronide metabolite of Tolmetin (B1215870), referred to as Tol-O-G, has been identified as a reactive species capable of acylating nucleophilic functional groups within biological systems acs.org. Studies indicate that Tolmetin acyl glucuronides exhibit limited stability in aqueous buffer at pH 7.4, with a reported half-life of less than half an hour researchgate.net. Furthermore, the formation of Tol-O-G was observed to be unaffected by treatment with clofibric acid in preclinical investigations nih.govresearchgate.net.

Identification and Characterization of Acyl-Coenzyme A Thioester Intermediates

Tolmetin(1-) is also metabolized to tolmetin acyl-CoA (Tol-CoA), which is classified as an acyl-coenzyme A thioester intermediate nih.govresearchgate.netnih.gov. Tol-CoA has been identified in rat liver homogenates and is considered a reactive metabolite with the potential to covalently bind to proteins nih.govresearchgate.netnih.govresearchgate.net. Research suggests that Tol-CoA intermediates may play a more significant role in covalent protein binding compared to acyl-glucuronides escholarship.org. In vitro experiments have demonstrated that Tol-CoA reacts rapidly with glutathione (B108866) nih.gov.

Conjugation Reactions with Endogenous Compounds (e.g., Taurine, Carnitine, Glutathione)

Taurine Conjugation : The tolmetin-taurine conjugate (Tol-Tau) has been identified as a metabolite in both rat livers and urine nih.govresearchgate.netnih.gov. The presence of Tol-Tau, even at trace levels, serves as an indicator of the in vivo formation of reactive Tol-CoA nih.gov.

Carnitine Conjugation : The tolmetin-acyl carnitine ester (Tol-Car) has been identified in rat livers nih.govresearchgate.net. Pre-treatment with clofibric acid resulted in an observed increase in Tol-Car levels nih.govresearchgate.net.

Glutathione Conjugation : Although not explicitly identified as a major in vivo metabolite of Tolmetin in the reviewed literature, the reactive Tol-CoA intermediate has been shown to react with glutathione in vitro, leading to the formation of an S-acyl glutathione conjugate acs.orgnih.govresearchgate.netnih.gov. Glutathione S-transferases (GSTs) are known to facilitate the conjugation of Phase I metabolic products with glutathione researchgate.net.

Data Tables

Table 1: Tolmetin-Related Metabolite Levels in Rat Liver Homogenates (Following administration of 100 mg/kg i.p.) nih.govresearchgate.net

| Metabolite/Adduct | Control (nmol/g liver) | Clofibric Acid-Treated (nmol/g liver) |

| Tolmetin Acyl-CoA (Tol-CoA) | 0.6 | 4.4 |

| Tolmetin-Acyl Carnitine ester (Tol-Car) | 0.08 | 0.64 |

| Covalent Binding to Liver Proteins | 0.9 | 4.2 |

Table 2: In Vitro Reactivity of Tolmetin Acyl-CoA with Glutathione nih.gov

| Reaction | Rate (μM/min) | Conditions |

| Tol-CoA + Glutathione → S-acyl glutathione conjugate | 14.9 ± 0.7 | 0.5 mM Tol-CoA, 5 mM GSH, 0.1 M phosphate (B84403) buffer (pH 7.4), 37 °C (measured from 0 to 10 min) |

List of Compounds Mentioned:

Tolmetin(1-)

Tolmetin Acyl-CoA (Tol-CoA)

Tolmetin-Taurine conjugate (Tol-Tau)

Tolmetin-Acyl Carnitine ester (Tol-Car)

Tolmetin Acyl Glucuronide (Tol-O-G)

S-acyl glutathione thioester conjugate

Glutathione (GSH)

Taurine

Carnitine

Clofibric acid

Glutathione S-transferases (GSTs)

Biotransformation Pathways to Hydroxylated and Carboxylated Metabolites

Tolmetin(1-) undergoes significant biotransformation in pre-clinical models, primarily involving oxidative pathways that lead to hydroxylated and carboxylated metabolites. In rats, the primary metabolic route involves the hydroxylation of the benzylic methyl group on the pyrrole (B145914) ring. This initial hydroxylation yields the hydroxymethyl metabolite, identified as tolmetin-OH mdpi.comnih.govnih.gov. This hydroxymethyl derivative is further oxidized to form the carboxy metabolite, 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid (tolmetin-COOH) mdpi.comnih.govnih.govnih.gov.

Studies in rat urine have quantified the relative amounts of these metabolites. Following administration of [14C]tolmetin, tolmetin-COOH was found to be the predominant urinary metabolite, accounting for 58-60% of the urinary radioactivity in rats of two strains. The hydroxymethyl metabolite, tolmetin-OH, represented 18-24% of the urinary radioactivity, often found as its conjugate nih.gov. In contrast, human urine contained negligible amounts of tolmetin-OH nih.gov.

Beyond these major oxidative metabolites, research has also identified other biotransformation products, including tolmetin-taurine conjugate (Tol-Tau) and tolmetin-acyl carnitine ester (Tol-Car) in rat livers researchgate.netnih.gov. Additionally, evidence suggests the formation of tolmetin-acyl glucuronide (Tol-O-G) researchgate.netnih.gov.

Table 1: Major Urinary Metabolites of Tolmetin in Rats

| Metabolite | Percentage of Urinary Radioactivity | Source Reference |

| 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid (Tolmetin-COOH) | 58-60% | nih.gov |

| Tolmetin-OH (Hydroxymethyl metabolite) | 18-24% | nih.gov |

| Tolmetin-OH conjugate | 6-14% | nih.gov |

Excretion Pathways and Elimination Kinetics in Experimental Organisms

Tolmetin(1-) is characterized by rapid absorption and excretion in pre-clinical species, primarily rodents. Following oral administration in rats and mice, [14C]tolmetin was rapidly and almost completely absorbed nih.gov. The drug was mainly absorbed from the upper duodenum, with a smaller portion absorbed from the stomach nih.gov. Tissue distribution studies indicated that radioactivity levels comparable to blood were found mainly in the liver and kidney, with lower levels in other tissues, likely due to significant plasma protein binding nih.gov.

The elimination of tolmetin from plasma in rats exhibits a biphasic decay curve. It comprises a rapid phase with a half-life of approximately 1 to 2 hours, followed by a slower phase with a half-life of about 5 hours nih.govdrugs.com. Studies have shown that radioactivity generally disappeared from most tissues at rates similar to that from blood, with negligible radioactivity remaining 24 hours post-dosing nih.gov.

Excretion primarily occurs via the urine. Within 24 hours of administration, essentially all of the administered dose is recovered in the urine, predominantly as either an inactive oxidative metabolite (such as tolmetin-COOH) or as conjugates of tolmetin nih.govnih.govdrugs.com. In rats, the carboxy metabolite (1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid) is the major urinary excretion product, with only a small percentage excreted as the unchanged drug nih.gov.

Table 2: Plasma Elimination Kinetics of Tolmetin in Rats

| Elimination Phase | Half-life (hours) | Source Reference |

| Rapid Phase | 1-2 | nih.govdrugs.com |

| Slower Phase | ~5 | nih.govdrugs.com |

Studies on Reactive Metabolite Formation and Protein Adduct Characterization

Research has identified the formation of chemically reactive metabolites of Tolmetin(1-) in pre-clinical models, particularly in rats. These reactive metabolites have the potential to covalently bind to cellular proteins, a process known as protein adduction researchgate.netnih.govresearchgate.net.

Key reactive metabolites identified include tolmetin acyl-CoA (Tol-CoA) and potentially tolmetin-acyl glucuronide (Tol-O-G) researchgate.netnih.gov. Studies in rat liver homogenates demonstrated the in vivo formation of Tol-CoA two hours after administration researchgate.netnih.gov. Furthermore, evidence suggests that oxidative metabolism can also lead to reactive species. Incubation of tolmetin with human liver microsomes in the presence of NADPH and glutathione (GSH) resulted in the identification of a glutathione conjugate (TM-SG), indicating oxidative bioactivation pathways that can generate reactive intermediates capable of haptenizing proteins researchgate.net. These TM-SG adducts were also detected in rat bile, supporting the in vivo relevance of these oxidative pathways researchgate.net.

The formation of these reactive metabolites, particularly Tol-CoA, has been linked to covalent binding to liver proteins. In rats treated with clofibric acid to induce the formation of acyl-CoA metabolites, covalent binding to liver proteins increased significantly from 0.9 nmol/g liver in control rats to 4.2 nmol/g liver. Concurrently, Tol-CoA levels rose from 0.6 nmol/g to 4.4 nmol/g liver, underscoring the role of Tol-CoA in protein adduct formation researchgate.netnih.gov. Tol-Car levels also increased under similar conditions, suggesting its involvement as well researchgate.netnih.gov.

Table 3: Tolmetin Reactive Metabolite Formation and Protein Adducts in Rats

| Condition | Tolmetin Acyl-CoA (Tol-CoA) (nmol/g liver) | Covalent Binding to Liver Proteins (nmol/g liver) | Source Reference |

| Control (No clofibric acid) | 0.6 | 0.9 | researchgate.netnih.gov |

| Pre-treated with Clofibric Acid (7 days) | 4.4 | 4.2 | researchgate.netnih.gov |

| In vivo detection of TM-SG in bile (as % dose) | Not quantified | Not quantified | researchgate.net |

Compound Name Table:

Tolmetin

Tolmetin(1-)

Tolmetin-OH

Tolmetin-COOH

Tolmetin acyl-CoA (Tol-CoA)

Tolmetin-taurine conjugate (Tol-Tau)

Tolmetin-acyl carnitine ester (Tol-Car)

Tolmetin-acyl glucuronide (Tol-O-G)

TM-SG (Tolmetin-Glutathione conjugate)

Analytical Method Development and Validation

High-Performance Liquid Chromatographic (HPLC) Methods for Quantification

HPLC is a cornerstone technique for the quantitative analysis of Tolmetin (B1215870), offering robust separation capabilities for the parent compound and its related substances. Both isocratic and gradient elution modes, coupled with reversed-phase chromatography, have been extensively utilized.

Reversed-phase HPLC (RP-HPLC) is widely adopted for Tolmetin analysis due to its efficacy in separating moderately polar to non-polar compounds. The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the need to resolve closely eluting compounds.

Isocratic RP-HPLC : This mode employs a mobile phase with a constant composition throughout the chromatographic run. Methods utilizing isocratic elution have been developed for routine quantification and stability studies. For instance, a method employing an Inertsil 5 ODS-3V column with a mobile phase of methanol (B129727) and 1% acetic acid (64:36, v/v) at a UV detection wavelength of 254 nm has been reported for assessing Tolmetin degradation nih.govoup.com. Another approach uses a C8 column with a mobile phase consisting of acetonitrile (B52724), methanol, and 1% acetic acid, coupled with UV detection at 313 nm, achieving a retention time of approximately 5.3 minutes for Tolmetin omicsonline.orgwalshmedicalmedia.com.

Gradient RP-HPLC : Gradient elution, where the mobile phase composition changes over time, is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, such as parent drugs and their metabolites or degradation products. A gradient method using a ZORBAX Eclipse XDB-C18 column with a mobile phase composed of water, methanol, and acetonitrile, and UV detection at 232 nm, has been employed for the separation of Tolmetin and potential kinetic modulators researchgate.net.

Table 1: HPLC Method Parameters for Tolmetin Analysis

| Method | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Elution Mode | Tolmetin RT (min) | Metabolites Separated | Reference(s) |

| 1 | ZORBAX Eclipse XDB-C18 (4.6x150mm, 5µm) | Water, Methanol, Acetonitrile | Not specified | UV 232 nm | Gradient | Not specified | Potential kinetic modulators | researchgate.net |

| 2 | Inertsil 5 ODS-3V (250x4.6mm i.d.) | CH₃OH–1% HOAc (64:36, v/v) | Not specified | UV 254 nm | Isocratic | Not specified | Degradants | nih.gov, oup.com |

| 3 | C8 | Acetonitrile:Methanol:1% Acetic Acid | Not specified | UV 313 nm | Isocratic | 5.3 ± 0.2 | Tolmetin glycinamide (B1583983) (4.0±0.2 min), Amtolmetin guacil (8.20±0.2 min) | omicsonline.org, walshmedicalmedia.com |

| 4 | RP-2 | Not specified | Not specified | UV 313 nm | Not specified | Not specified | Major metabolite | nih.gov |

| 5 | C18 | Optimized mobile phase (pH, MeOH:Water ratio, buffer, ion-pair reagent) | Not specified | UV 317 nm | Isocratic | Not specified | Not specified | nih.gov |

| 6 | X-Terra RP18 (50x4.6 mm, 5 µm) | 0.2% Formic Acid in Water:Acetonitrile (25:75, v/v) | 0.50 | LC-ESI-MS/MS | Isocratic | Not specified | MED5 | nih.gov, researchgate.net |

| 7 | Waters Symmetry Shield C18 (150x4.6 mm², 5 µm) | Methanol–0.5% Formic Acid (80:20, v/v) | 0.75 | UPLC-ESI-MS/MS | Isocratic | Not specified | Not specified | acs.org |

The analysis of Tolmetin in biological samples often requires the simultaneous determination of its active metabolites, such as Tolmetin glycinamide and Amtolmetin guacil omicsonline.orgwalshmedicalmedia.com. Methods have been developed to achieve this separation. For instance, an LC-ESI-MS/MS method on an X-Terra RP18 column using an isocratic mobile phase of 0.2% formic acid in water and acetonitrile (25:75, v/v) successfully separated Tolmetin (TMT) from MED5, a metabolite of Amtolmetin guacil nih.govresearchgate.net. In another study, an HPLC method on a C8 column was capable of separating Tolmetin from Tolmetin glycinamide and Amtolmetin guacil, with distinct retention times reported for each omicsonline.orgwalshmedicalmedia.com. Gradient elution techniques are particularly beneficial for achieving adequate resolution between the parent drug and its various metabolites within a reasonable analysis time researchgate.nettandfonline.comtandfonline.com.

Isocratic and Gradient Reversed-Phase Chromatography

Spectroscopic Techniques for Detection and Structural Elucidation

Spectroscopic methods play a crucial role in both the quantitative determination and the definitive structural confirmation of Tolmetin.

UV-Visible spectrophotometry is a widely used technique for the quantification of Tolmetin, leveraging its chromophoric groups. Both direct UV-Vis measurements (zero-order) and derivative spectroscopy are employed to enhance sensitivity and specificity, especially in the presence of interfering substances.

Zero-Order UV-Vis Spectrophotometry : Tolmetin exhibits maximum absorbance in aqueous solutions at approximately 325 nm researchgate.netpjps.pk. Methods using zero-order spectra in the concentration range of 0.1-1.5 mg% have demonstrated good linearity with a coefficient of variation (CV) of 0.34% researchgate.netpjps.pk. Recoveries for this method are reported to be around 99.60 ± 0.22% researchgate.netpjps.pk.

Derivative UV-Vis Spectrophotometry : First-derivative spectrophotometry can improve the resolution of overlapping peaks and reduce baseline noise. For Tolmetin, measurements at 342 nm using the first derivative (d'A) have yielded results with a CV of 0.29% and recoveries of approximately 100.16 ± 0.26% researchgate.netpjps.pk. Derivative spectroscopy, particularly at 284 nm, has been suggested to eliminate spectral interference arabjchem.org.

Table 2: UV-Visible Spectrophotometry and Derivative Spectroscopy Parameters for Tolmetin

| Technique | Wavelength (nm) | Linearity Range | Coefficient of Variation (CV) | Recovery (%) | Notes | Reference(s) |

| Zero-Order UV-Vis | 325 | 0.1-1.5 mg% | 0.34% | 99.60 ± 0.22 | Aqueous solution | researchgate.net, pjps.pk |

| First Derivative UV-Vis | 342 | Not specified | 0.29% | 100.16 ± 0.26 | Aqueous solution | researchgate.net, pjps.pk |

| UV-Vis | 254 | Not specified | Not specified | 98.7-101.7% | For degradation studies | nih.gov, oup.com |

| UV-Vis | 313 | 0.5-20.0 μg/ml | <8.2 % (intra/inter-day) | Not specified | For plasma samples | omicsonline.org, walshmedicalmedia.com |

| UV-Vis | 317 | Not specified | Not specified | 98.7 ± 0.19% (tablets) 98.5 ± 0.12% (capsules) | For dosage forms | nih.gov |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the identification and quantification of Tolmetin and its metabolites. Electrospray ionization (ESI) in positive ion mode is commonly used.

LC-ESI-MS/MS : A validated LC-ESI-MS/MS method for Tolmetin (TMT) and its metabolite MED5 in human plasma reported MS/MS transitions of 258.1 → 119.0 for TMT nih.govresearchgate.net. This method achieved a lower limit of quantification (LOQ) of 20 ng/mL and demonstrated linearity from 20 to 2000 ng/mL. The precision for TMT was reported as intra-day (3.27-4.50%) and inter-day (5.32-8.18%) nih.govresearchgate.net. Positive ESI mode has been noted to provide better sensitivity for Tolmetin compared to negative ionization acs.orgscirp.org.

Table 3: Mass Spectrometry (MS/MS) Parameters for Tolmetin Identification

| Method | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | LOQ | Precision (Intra-day / Inter-day) | Reference(s) |

| LC-ESI-MS/MS | Positive Ion Mode | 258.1 | 119.0 | 20 ng/mL | 3.27-4.50% / 5.32-8.18% (for TMT) | nih.gov, researchgate.net |

| LC-MS/MS | Positive ESI Mode | Not specified | Product ions for confirmation | Not specified | Not specified | scirp.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of Tolmetin. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the molecular framework.

¹H and ¹³C NMR Spectroscopy : Studies have reported ¹H NMR data for Tolmetin in DMSO-d₆, showing characteristic signals for the pyrrole (B145914) ring protons, the N-methyl group, and the acetic acid methylene (B1212753) group. For instance, signals at δ 6.57 ppm (d, J=4.0Hz, 1H) for C4H-pyrrole and δ 3.81 ppm (s, 2H) for the CH₂C=O group have been observed semanticscholar.org. ¹³C NMR data provides insights into the carbon skeleton, with signals for carbonyl carbons and pyrrole ring carbons identified semanticscholar.org. NMR has also been utilized to study the interaction of Tolmetin with other molecules, such as β-cyclodextrin, providing information on complex formation and stoichiometry researchgate.netresearchgate.net.

Table 4: Nuclear Magnetic Resonance (NMR) Data for Tolmetin

| Experiment | Solvent | Chemical Shift (ppm) | Multiplicity/Assignment | Notes | Reference(s) |

| ¹H NMR | DMSO-d₆ | 6.57 | d, J=4.0Hz (1H) | C4H-pyrrole | semanticscholar.org |

| ¹H NMR | DMSO-d₆ | 6.18, 6.13 | 2d, J=4.0Hz (1H) | C3H-pyrrole | semanticscholar.org |

| ¹H NMR | DMSO-d₆ | 3.93 | s (3H) | N-CH₃ | semanticscholar.org |

| ¹H NMR | DMSO-d₆ | 3.81 | s (2H) | CH₂C=O | semanticscholar.org |

| ¹³C NMR | DMSO-d₆ | 184.9 | C=O | Carbonyl | semanticscholar.org |

| ¹³C NMR | DMSO-d₆ | 168.7 | C=O | Ester/Acid carbonyl | semanticscholar.org |

| ¹³C NMR | DMSO-d₆ | 142.0 | C | Pyrrole ring | semanticscholar.org |

| ¹³C NMR | DMSO-d₆ | 109.9 | C | Pyrrole ring | semanticscholar.org |

Compound List

Tolmetin

Tolmetin(1-)

Tolmetin sodium

Amtolmetin guacil

Tolmetin glycinamide

MED5

Sulindac

Zomepirac

Carvedilol

Fexofenadine

Coumarin

Mycophenolic acid

Tolfenamic acid

Salicylic acid

Indoprofen

Ketoprofen

Zomepirac-S-acyl-glutathione

Nirmatrelvir

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification

Degradation Kinetics and Stability Studies in Varied Environmental Conditions

Understanding the degradation pathways and stability of Tolmetin under different environmental conditions is crucial for its handling, storage, and accurate analysis.

Photodegradation Kinetics and Pathway Elucidation

Tolmetin (TLM) has been observed to be reactive when exposed to light nih.govoup.com. Kinetic studies have indicated that the photodegradation of Tolmetin follows an apparent first-order reaction in alcoholic solvents nih.govoup.com. During photolysis, Tolmetin can undergo photodecarboxylation. In an inert atmosphere (nitrogen), the identified products include p-toluoyl-1,2-dimethyl-5-pyrrolyl ketone. In the presence of air, photodegradation yields p-toluoyl-1-methyl-2-hydroxymethyl-5-pyrrolyl ketone and 5-(p-toluoyl)-1-methyl-2-pyrrole carbaldehyde oup.com. These findings highlight the importance of protecting Tolmetin from light exposure to maintain its integrity.

Stability in Acidic, Basic, and Oxidative Environments

Acidic and Basic Environments: Tolmetin exhibits differential stability across varying pH conditions. It is noted to be more reactive in acidic conditions nih.govoup.com. Hydrolysis studies of Tolmetin and its derivatives have generally followed first-order kinetics internationaljournal.org.in. Specifically, Tolmetin Sodium from rectal hydrogel formulations showed degradation that followed a zero-order reaction nih.gov. In contrast, Tolmetin is considered stable in basic media nih.govoup.com.

Oxidative Environments: Studies investigating the direct interaction of Tolmetin with reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) suggest it has low activity in scavenging H₂O₂ . While oxidative stress is a known factor in cellular damage, direct degradation pathways of Tolmetin by common oxidizing agents like hydrogen peroxide are not extensively detailed in the provided literature, beyond its potential role in oxidative stress mechanisms nih.govspringernature.com.

Bioanalytical Method Validation for Research Sample Analysis

The accurate quantification of Tolmetin in biological matrices relies on well-validated bioanalytical methods. These methods are assessed for various parameters to ensure reliability and reproducibility.

Assessment of Selectivity, Specificity, Linearity, and Precision

Bioanalytical methods for Tolmetin, often employing High-Performance Liquid Chromatography (HPLC) nih.govoup.com or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ebi.ac.ukresearchgate.netnih.gov, are validated to ensure they meet stringent performance criteria.

Selectivity and Specificity: The developed assay methods demonstrate good selectivity and specificity, ensuring the accurate measurement of Tolmetin in the presence of potential impurities or matrix components nih.govoup.comresearchgate.netnih.gov. Method validation protocols typically include evaluations for selectivity and specificity to confirm the assay's ability to distinguish the analyte from other substances nih.govfda.goveuropa.eu.

Linearity: The linearity of Tolmetin quantification has been established over various concentration ranges, for instance, from 20 to 2000 ng/mL ebi.ac.ukresearchgate.netnih.gov, with correlation coefficients (R²) typically exceeding 0.99 researchgate.netnih.govresearchgate.net. This indicates a proportional relationship between the instrument response and the analyte concentration within the defined range.

Precision: Precision is assessed by measuring the variability of results from replicate analyses. Intra-day precision for Tolmetin has been reported with coefficients of variation (CV) ranging from 0.20% to 4.50% nih.govoup.comebi.ac.ukresearchgate.netnih.govresearchgate.net. Inter-day precision values are similarly low, falling between 0.12% and 8.85% nih.govoup.comebi.ac.ukresearchgate.netnih.govresearchgate.net. These low CV values indicate high reproducibility of the analytical methods.

Recovery Studies in Biological Matrices (e.g., plasma, liver homogenates)

Recovery studies are essential to determine the efficiency of the sample preparation process in extracting the analyte from biological matrices.

Plasma and Serum: Extraction recovery studies for Tolmetin in biological fluids, such as plasma and serum, have consistently shown high efficiencies. Recoveries for Tolmetin have been reported in the range of 98.7% to 101.7% nih.govoup.com. Other studies on non-steroidal anti-inflammatory drugs (NSAIDs) in general have reported extraction efficiencies between 71.1% and 109.7% for urine and 77.2% to 107.1% for serum nih.gov. For related compounds or general bioanalytical methods, recoveries exceeding 95% have been noted, confirming effective extraction from plasma researchgate.netnih.gov. Simple extraction processes like solid-phase extraction (SPE) are commonly employed for preparing plasma samples for Tolmetin analysis ebi.ac.ukresearchgate.netnih.govresearchgate.net.

Liver Homogenates: Liver homogenates are relevant matrices for studying drug metabolism. While specific recovery data for Tolmetin in liver homogenates were not explicitly detailed in the provided snippets, Tolmetin metabolites like Tolmetin acyl-CoA have been identified in rat liver homogenates researchgate.net, indicating the matrix's use in metabolic studies.

Derivatization and Novel Compound Development for Research Applications

Synthesis of Tolmetin (B1215870) Hydrazide and Hydrazone Derivatives

Tolmetin hydrazide serves as a key intermediate for the synthesis of a range of novel derivatives. The general procedure for synthesizing tolmetin hydrazones involves reacting tolmetin hydrazide with various aldehydes. This reaction typically occurs in absolute ethanol, often with the addition of a catalytic amount of glacial acetic acid, under reflux conditions for several hours. The resulting solid products are then filtered, washed, and recrystallized to ensure purity semanticscholar.orgtandfonline.comnih.govresearchgate.net. For instance, tolmetin hydrazones (compounds 5a–f and 6a–c) were synthesized through the condensation of tolmetin hydrazide with appropriate aldehydes or isatins, respectively semanticscholar.orgtandfonline.comresearchgate.net.

Preparation and Characterization of Amino Acid Conjugates of Tolmetin

To potentially mitigate the gastrointestinal side effects associated with the free carboxylic acid group of tolmetin, amino acid conjugates have been synthesized. These derivatives aim to improve pharmacokinetic properties and reduce undesirable effects like ulcerogenesis internationaljournal.org.in. The synthesis typically involves activating tolmetin, for example, by converting it to its acid chloride. This activated tolmetin is then reacted with an amino acid ester, forming an amide bond between the drug and the amino acid internationaljournal.org.in. The resulting conjugates were characterized using spectroscopic methods such as Infrared (IR) and mass spectrometry, with molecular weight determinations aligning with calculated values internationaljournal.org.in. Hydrolysis studies indicated that these conjugates follow first-order kinetics, and quantitative structure-property relationship studies suggested an inverse correlation between the rate of hydrolysis and partition coefficient values internationaljournal.org.in.

Exploration of Tolmetin Semicarbazide (B1199961) Derivatives

In addition to hydrazone derivatives, tolmetin semicarbazide derivatives have also been synthesized and explored for their biological potential. These compounds are typically prepared by reacting tolmetin hydrazide with appropriate isocyanates semanticscholar.orgtandfonline.comresearchgate.net. For example, tolmetin thiosemicarbazide (B42300) derivatives have been synthesized and evaluated for their anticancer activity. These compounds, such as N-(4-fluorophenyl)-2-{[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl}hydrazinecarbothioamide [4d], were characterized by spectral methods including FT-IR, 1H-NMR, 13C-NMR, and elemental analysis researchgate.net.

Research into Novel Biological Activities of Tolmetin Derivatives

The derivatization of tolmetin has led to the investigation of novel biological activities, particularly in the realm of cancer therapy.

Antiproliferative Activity Evaluation in Cancer Cell Lines (e.g., HL-60, HCT-15, UO-31)

Several novel tolmetin derivatives have been evaluated for their antiproliferative activity against a panel of cancer cell lines. Notably, compounds 5b and 5c were specifically examined for their cytotoxic activity against human cancer cell lines HL-60 (leukemia), HCT-15 (colon cancer), and UO-31 (renal cancer) semanticscholar.orgtandfonline.comresearchgate.nettandfonline.comnih.gov. Compound 5b emerged as the most potent derivative, exhibiting significant inhibitory concentrations (IC50) against these cell lines.

Table 1: Cytotoxic Activity of Tolmetin Derivative 5b Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 10.32 ± 0.55 |

| HCT-15 | 6.62 ± 0.35 |

Source: semanticscholar.orgtandfonline.comresearchgate.nettandfonline.comnih.gov

Other studies have also reported the evaluation of tolmetin hydrazide-hydrazones against colon cancer cell lines like HCT-116 and HT-29, with compound 4g showing an IC50 of 76 µM against HT-29 nih.gov. Similarly, tolmetin thiosemicarbazide derivatives were tested against PC-3 (prostate cancer), HCT-116, and HT-29 cell lines, with compound 4d demonstrating anticancer activity against PC-3 researchgate.net.

Mechanisms of Action for Novel Derivatives (e.g., VEGFR-2 inhibition, caspase activation)

The promising antiproliferative activity of certain tolmetin derivatives, particularly compound 5b, has prompted investigations into their mechanisms of action. Compound 5b demonstrated high inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with an IC50 value of 0.20 µM semanticscholar.orgtandfonline.comresearchgate.netnih.gov. VEGFR-2 is a critical target in cancer therapy due to its role in angiogenesis, the process essential for tumor growth and metastasis semanticscholar.orgtandfonline.comresearchgate.netnih.gov. Inhibition of VEGFR-2 signaling can suppress tumor angiogenesis, thereby limiting tumor expansion.

Furthermore, compound 5b was found to induce apoptosis in HCT-15 cells, with a significant increase in the levels of key apoptotic caspases, including caspase-3, caspase-8, and caspase-9. Specifically, the fold increase for caspases-3, -8, and -9 were reported as 7.808-, 1.867-, and 7.622-fold, respectively semanticscholar.orgtandfonline.comresearchgate.netnih.gov. Caspases are crucial enzymes in the execution of programmed cell death, and their activation is a hallmark of effective anticancer agents tandfonline.comnih.govresearchgate.netnih.gov. Compound 5b also induced cell cycle arrest in the G0/G1 phase in HCT-15 cells semanticscholar.orgtandfonline.comresearchgate.netnih.gov. Additionally, compound 5b significantly reduced the migration potential of human umbilical vein endothelial cells (HUVECs), indicating an in vitro anti-angiogenic property by impairing wound healing patterns semanticscholar.orgtandfonline.comresearchgate.netnih.gov.

Table 2: Mechanism of Action for Tolmetin Derivative 5b

| Target/Process | Metric | Value |

|---|---|---|

| VEGFR-2 Inhibition | IC50 (µM) | 0.20 |

| HUVEC Migration | Wound healing pattern | Deeply reduced after 72h |

| Apoptosis Induction (HCT-15) | Fold increase in Caspase-3 | 7.808 |

| Fold increase in Caspase-8 | 1.867 | |

| Fold increase in Caspase-9 | 7.622 |

Source: semanticscholar.orgtandfonline.comresearchgate.netnih.gov

Application of Molecular Modeling in Derivative Design and Target Prediction

Molecular modeling techniques have been instrumental in the design and prediction of potential targets for novel tolmetin derivatives. Computational studies, including molecular docking, have been employed to understand the interaction of these derivatives with target proteins like VEGFR-2 semanticscholar.orgtandfonline.comresearchgate.nettandfonline.comnih.gov. These studies help in elucidating how structural modifications influence binding affinity and biological activity, guiding the rational design of more potent and selective compounds semanticscholar.orgtandfonline.comresearchgate.nettandfonline.comnih.govwalisongo.ac.id. By simulating the binding of derivatives within the active site of target enzymes, researchers can predict their efficacy and identify key structural features responsible for their activity, thereby accelerating the drug discovery process semanticscholar.orgtandfonline.comresearchgate.nettandfonline.comnih.govwalisongo.ac.id.

Comparative Pre Clinical Pharmacological Investigations

Comparative Mechanistic Studies with Other Pyrrole (B145914) Acetic Acid Derivatives

Tolmetin(1-) belongs to the class of pyrrole acetic acid derivatives, a group of non-steroidal anti-inflammatory drugs (NSAIDs) that share a common mechanism of action: the inhibition of cyclooxygenase (COX) enzymes nih.govresearchgate.netmedchemexpress.comncats.iomedchemexpress.commedscape.comresearchgate.netncats.ioauctoresonline.orgmzsr.skcapes.gov.brnih.gov. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Ketorolac (B1673617) is another prominent NSAID within the pyrrole acetic acid derivative class and is structurally related to Tolmetin (B1215870) dovepress.com. Both Tolmetin and Ketorolac function by inhibiting prostaglandin (B15479496) synthesis through the blockade of COX enzymes nih.govmedchemexpress.comncats.iomedchemexpress.commedscape.comresearchgate.netncats.ioauctoresonline.orgcapes.gov.br. While both are considered non-selective COX inhibitors, pre-clinical studies suggest subtle differences in their mechanistic profiles regarding COX isoform preference. Ketorolac's anti-inflammatory effects have been suggested to be primarily mediated by COX-2 inhibition, although it inhibits both isoforms . Conversely, Tolmetin has been noted to exhibit a slightly higher affinity for COX-1 medchemexpress.com.

Differential Enzyme Selectivity and Potency Studies in Experimental Models

The differential inhibition of COX-1 and COX-2 enzymes by NSAIDs is a critical factor in determining their therapeutic efficacy and potential for adverse effects. Pre-clinical in vitro studies have provided insights into the relative selectivity and potency of Tolmetin and Ketorolac against these enzymes.

Table 1: In Vitro COX Inhibition Potency (IC50 Values)

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity (COX-2/COX-1) | Primary Affinity Indication | Source(s) |

| Tolmetin | 0.35 | 0.82 | ~2.3 | COX-1 | medchemexpress.comncats.iomedchemexpress.comncats.io |

| Ketorolac | 0.02 | 0.12 | ~6.0 | COX-1 | nih.govresearchgate.netmzsr.skcapes.gov.brdovepress.com |

These data indicate that both Tolmetin and Ketorolac are potent inhibitors of COX enzymes. Ketorolac demonstrates a more pronounced selectivity for COX-1, with an IC50 value approximately six times lower for COX-1 compared to COX-2 nih.govresearchgate.netmzsr.skcapes.gov.brdovepress.com. Similarly, Tolmetin exhibits a preference for COX-1 inhibition, with its IC50 for COX-1 being roughly 2.3 times lower than for COX-2 medchemexpress.comncats.iomedchemexpress.comncats.io. Other studies have also described Ketorolac as being highly COX-1 selective and associated with greater gastrointestinal toxicity, further supporting a preferential COX-1 inhibition nih.gov. While both are classified as non-selective, their pre-clinical profiles suggest a leaning towards COX-1 inhibition.

Investigation of Biochemical Interactions with Neurotransmitter Systems in Animal Brain Tissue

Research into the specific interactions of Tolmetin(1-) with neurotransmitter systems in animal brain tissue is less extensively documented in the provided search results. While NSAIDs, including Tolmetin, are known to affect prostaglandin synthesis, which can indirectly influence neuronal signaling, direct pre-clinical investigations detailing Tolmetin's specific biochemical interactions with neurotransmitter pathways such as serotonin, dopamine, or norepinephrine (B1679862) in animal brain tissue were not explicitly found within the scope of these searches. Further targeted studies would be required to elucidate such interactions.

Advanced Research Concepts and Future Directions

Computational Drug Discovery and Rational Design for Targeted Analogues

Computational drug discovery and rational design are pivotal in developing Tolmetin (B1215870) analogues with improved therapeutic profiles. Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) studies are being employed to identify key structural features that influence Tolmetin's activity and to design novel derivatives. Research aims to create analogues that might offer enhanced selectivity for specific targets, potentially leading to more potent anti-inflammatory or analgesic effects, or to explore entirely new therapeutic applications, such as its potential in cancer therapy. For instance, novel Tolmetin derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, with some showing promising results in inhibiting specific targets like VEGFR-2 and inducing apoptosis. semanticscholar.orgnih.govtandfonline.com Molecular modeling studies are crucial in understanding the binding interactions of these designed analogues with their target proteins, guiding further chemical modifications. semanticscholar.orgnih.govtandfonline.comromanosilvestri.it

Research on Novel Delivery System Architectures for Controlled Release

The development of novel drug delivery systems for Tolmetin(1-) is a significant area of research, aiming to improve its pharmacokinetic profile, enhance bioavailability, and potentially reduce side effects associated with conventional administration. Studies are exploring various controlled-release architectures, including topical gels, microbeads, and niosomes.

Mechanistic Toxicology Research at the Molecular and Cellular Level